2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid
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Overview
Description
2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 3rd position of the pyridine ring, along with an acetic acid moiety at the 2nd position. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid typically involves the chlorination and methoxylation of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the use of 5-chloro-3-methoxypyridine as a starting material, which undergoes a series of reactions to introduce the acetic acid moiety. The reaction conditions often include the use of reagents such as sodium hydroxide, ethyl acetate, and various catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process typically includes steps such as chlorination, methoxylation, and acetic acid introduction under controlled temperature and pressure conditions. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxypyridine: Similar in structure but lacks the acetic acid moiety.
5-Chloro-3-methoxypyridine: Similar but without the acetic acid group.
2-(5-Chloro-3-methoxypyridin-2-yl)ethanol: Similar but with an ethanol group instead of acetic acid
Uniqueness
2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid is unique due to the presence of both chloro and methoxy groups on the pyridine ring along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(5-chloro-3-methoxypyridin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-2-5(9)4-10-6(7)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSLMNRPDYWKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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